An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Novel Azetidinols
This document, therefore, serves a dual purpose. Firstly, it provides a robust theoretical and methodological framework for the synthesis and characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol. Secondly, in the absence of direct experimental data, it offers a detailed guide on the established experimental and computational protocols for determining its key physicochemical parameters. By elucidating the "how" and "why" behind these experimental choices, this guide aims to empower researchers to fully characterize this and other novel chemical entities, thereby accelerating the drug discovery and development process.
Molecular Structure and Synthetic Strategy
The rational design of any experimental plan for physicochemical characterization begins with a thorough understanding of the molecule's synthesis. The preparation of 3-aryl-azetidin-3-ols is well-documented in the chemical literature, with a predominant and reliable method being the addition of an organometallic reagent to a suitably protected azetidin-3-one precursor.[1]
Proposed Synthetic Protocol
The synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol can be efficiently achieved via a Grignard reaction. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the azetidin-3-one. The use of a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, is critical to prevent the Grignard reagent from reacting with the azetidine nitrogen.
Step-by-Step Experimental Protocol:
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Preparation of the Grignard Reagent:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of 1-bromo-2,6-difluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings with gentle stirring.
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The reaction is typically initiated by gentle heating and is characterized by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux until all the magnesium has been consumed.
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Grignard Addition to N-Boc-azetidin-3-one:
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In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.
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Cool this solution to 0 °C using an ice bath.
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Slowly add the freshly prepared Grignard reagent to the solution of N-Boc-azetidin-3-one with vigorous stirring.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(2,6-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate.
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Deprotection:
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Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure.
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If the hydrochloride salt is desired, trituration with diethyl ether is often effective. For the free base, a basic work-up followed by extraction is necessary.
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Caption: Synthetic workflow for 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol.
Core Physicochemical Properties: A Methodological Deep Dive
The following sections outline the standard experimental and computational methodologies for determining the key physicochemical properties of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol. While experimental values are not available, predicted values are provided for context and should be confirmed experimentally.
Lipophilicity (LogP and LogD)
Importance in Drug Discovery: Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at physiological pH (typically 7.4) are key indicators of a drug's ability to cross biological membranes.
Predicted Physicochemical Properties:
| Property | Predicted Value | Method |
| Molecular Formula | C₁₀H₁₁F₂NO | - |
| Molecular Weight | 200.19 g/mol | - |
| cLogP | 1.5 - 2.5 | Computational (e.g., ALOGPS, ChemDraw) |
| pKa (basic) | 8.0 - 9.0 | Computational (e.g., ACD/pKa DB) |
| pKa (acidic, alcohol) | >14 | General knowledge of alcohol pKa |
Experimental Determination of LogP/LogD (Shake-Flask Method):
The shake-flask method remains the gold standard for LogP and LogD determination due to its direct measurement of partitioning.
Caption: Workflow for experimental LogP determination via the shake-flask method.
Self-Validating System:
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Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added.
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Reproducibility: The experiment should be performed in triplicate to ensure the precision of the measurement.
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Purity Analysis: The purity of the compound in each phase should be checked to ensure no degradation has occurred during the experiment.
Acidity and Basicity (pKa)
Importance in Drug Discovery: The pKa value(s) of a molecule dictate its ionization state at a given pH. This is crucial for understanding its solubility, absorption, and interaction with biological targets. For 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, the azetidine nitrogen is expected to be basic, while the tertiary alcohol is very weakly acidic.
Experimental Determination of pKa (Potentiometric Titration):
Potentiometric titration is a highly accurate method for determining pKa values.
Step-by-Step Protocol:
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Solution Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., water-methanol) of known concentration.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Causality Behind Experimental Choices:
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Co-solvent: For compounds with low aqueous solubility, a co-solvent is necessary to ensure the compound remains in solution throughout the titration. The choice of co-solvent and its percentage should be reported, as it can influence the apparent pKa.
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Ionic Strength Adjustment: The ionic strength of the solution should be kept constant using an inert salt (e.g., KCl) to minimize its effect on the activity coefficients of the ions.
Aqueous Solubility
Importance in Drug Discovery: Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.
Experimental Determination of Aqueous Solubility (Thermodynamic Solubility):
The shake-flask method is also the definitive way to measure thermodynamic solubility.
Step-by-Step Protocol:
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Equilibration: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
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Agitation: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
Self-Validating System:
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Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to ensure that no phase transformation has occurred.
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Time to Equilibrium: The experiment should be run for different time points to confirm that a true equilibrium has been reached.
Spectroscopic and Physical Characterization
While quantitative physicochemical data is paramount, a complete characterization profile also includes spectroscopic and basic physical data.
Expected Characterization Data:
| Property | Expected Result | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined | Capillary Melting Point Apparatus |
| ¹H NMR | Complex aromatic and aliphatic signals consistent with the structure | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule | Nuclear Magnetic Resonance Spectroscopy |
| ¹⁹F NMR | Signals characteristic of the difluorophenyl group | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass | High-Resolution Mass Spectrometry (HRMS) |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C-F, and C-N bonds | Fourier-Transform Infrared Spectroscopy (FTIR) |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol. While direct experimental data for this specific molecule is currently limited, the methodologies outlined herein represent the gold standards in the pharmaceutical industry. The successful application of these protocols will yield a robust data package, enabling a thorough understanding of the molecule's properties and its potential for incorporation into future drug discovery programs. It is strongly recommended that the predicted values presented in this guide are confirmed through rigorous experimental investigation.
References
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Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link][1]
